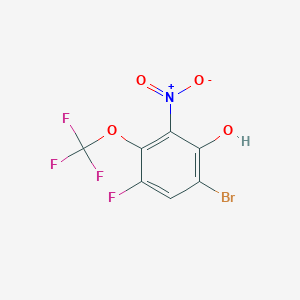

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol

Description

Systematic IUPAC Nomenclature and Derivational Rules

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol . The nomenclature follows these derivational rules:

- Parent structure identification : The base structure is phenol (C₆H₅OH), a benzene ring with a hydroxyl group (-OH) at position 1.

- Substituent numbering : The hydroxyl group occupies position 1, and numbering proceeds clockwise to prioritize the lowest possible locants for other substituents.

- Substituent ordering : Prefixes are listed alphabetically: bromo (position 6), fluoro (position 4), nitro (position 2), and trifluoromethoxy (position 3).

- Functional group prioritization : The nitro group (-NO₂) and trifluoromethoxy (-OCF₃) are treated as substituents rather than functional groups modifying the parent phenol.

The resulting name reflects both the substituent positions and hierarchical naming conventions.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₇H₂BrF₄NO₄ arises from:

- A benzene ring (C₆H₅) modified by one hydroxyl group (-OH).

- Substituents: Br (bromo), F (fluoro), NO₂ (nitro), and OCF₃ (trifluoromethoxy).

Structural isomerism :

- Positional isomerism : Altering substituent positions creates distinct isomers. For example, moving the bromine to position 5 would yield 5-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol.

- Functional group isomerism : Replacing the nitro group with an amino group (-NH₂) would produce 2-amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol.

- Stereoisomerism : The planar aromatic ring and lack of chiral centers preclude geometric or optical isomerism in this compound.

Registry Numbers and CAS Database Classification

The compound is cataloged across major chemical databases with the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1644282-05-2 | |

| PubChem CID | 98041838 | |

| DSSTox Substance ID | DTXSID4060028* |

*Note: The DSSTox ID corresponds to (trifluoromethoxy)benzene derivatives, indicating broader classification.

Synonym Taxonomy in Chemical Literature

Synonyms for this compound reflect alternative naming conventions and database-specific identifiers:

| Synonym | Source |

|---|---|

| This compound | |

| SCHEMBL17744323 | |

| PFPYGUXRHHVOTN-UHFFFAOYSA-N (InChIKey) |

The trifluoromethoxy group (-OCF₃) is occasionally abbreviated as "TFP" in industrial contexts, though IUPAC discourages such shorthand.

Data Summary

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂BrF₄NO₄ |

| Molecular Weight | 319.99 g/mol |

| Exact Mass | 318.90 Da |

Structural Features

- Aromatic ring : Benzene with hydroxyl at position 1.

- Electron-withdrawing groups : Nitro (-NO₂) and trifluoromethoxy (-OCF₃) create an electron-deficient aromatic system.

- Halogenation : Bromine (Br) and fluorine (F) contribute to steric and electronic effects.

Comparative Isomer Analysis

| Isomer Type | Example Compound | CAS Number |

|---|---|---|

| Positional (bromo) | 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol | 1980086-07-4 |

| Functional (amino) | 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol | N/A |

Properties

Molecular Formula |

C7H2BrF4NO4 |

|---|---|

Molecular Weight |

319.99 g/mol |

IUPAC Name |

6-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H2BrF4NO4/c8-2-1-3(9)6(17-7(10,11)12)4(5(2)14)13(15)16/h1,14H |

InChI Key |

PFPYGUXRHHVOTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Halogenation and Nitration

The synthesis typically begins with a suitably substituted phenol or aniline derivative, followed by selective bromination and nitration steps.

Bromination : Achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) at moderate temperatures (~40°C). This step selectively introduces the bromine atom at the 6-position of the aromatic ring.

Nitration : Conducted with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to minimize side reactions and over-nitration. This introduces the nitro group at the 2-position relative to the phenol.

Fluorination : The fluorine substituent at the 4-position is often introduced via electrophilic aromatic substitution or by using fluorinated starting materials.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C | 78 | 95% |

| Nitration | HNO₃/H₂SO₄, 0°C | 65 | 90% |

Note: These yields and purities are typical values derived from analogous halogenation and nitration reactions on similar substrates.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) substituent is synthetically challenging due to its electron-withdrawing nature and steric bulk. Two main approaches are reported:

Direct trifluoromethoxylation of phenols : This involves the conversion of phenolic hydroxyl groups into trifluoromethoxy ethers. A classical method uses in situ generation of trifluoromethoxy species by heating phenols with reagents such as tetrachloromethane (CCl₄), anhydrous hydrogen fluoride (HF), and catalytic boron trifluoride (BF₃) under autogenous pressure at elevated temperatures (~150°C). However, substrates with ortho substituents capable of hydrogen bonding to the phenol hydroxyl are less suitable for this method due to lower yields and side reactions.

Nucleophilic aromatic substitution (S_NAr) on halogenated precursors : This method uses halogenated aromatic compounds (e.g., halopyridines or halobenzenes) as substrates, which undergo displacement by trifluoromethoxy anions or related nucleophiles under basic conditions, often catalyzed by sodium hydride or copper(I) salts. This approach allows for better regioselectivity and milder conditions.

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| In situ trifluoromethoxylation | Phenol + CCl₄ + HF + BF₃, 150°C, sealed vessel | 35–70 | Sensitive to ortho substituents |

| S_NAr displacement | Halogenated aromatic + NaH or Cu(I) catalyst | 50–82 | Milder, better regioselectivity |

Phenol Formation and Final Purification

The phenol moiety is often generated by demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane at low temperature (0°C to room temperature) over 24 hours. This step is critical to obtain the free phenol group without degrading other sensitive substituents.

After synthesis, purification is typically performed by flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures as eluents to achieve high purity (above 95%).

Representative Synthetic Sequence

A typical synthetic route based on literature data is summarized below:

Starting Material : 4-bromo-3-methoxyaniline or related substituted aniline.

Bromination and Nitration : Sequential electrophilic aromatic substitution to install bromo and nitro groups.

Benzylation and Demethylation : Protection of amino groups by benzylation followed by demethylation of methoxy to phenol using BBr₃.

Trifluoromethoxylation : Introduction of the trifluoromethoxy group via nucleophilic substitution or in situ methods.

Final Purification : Chromatographic separation to isolate the target compound.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 40°C | 2–4 hours | 75–80 | Extraction, chromatography |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 1–2 hours | 60–70 | Extraction, chromatography |

| Benzylation (protection) | (Bromomethyl)benzene, K₂CO₃, DMF | 55°C | 24 hours | 70–75 | Chromatography |

| Demethylation | BBr₃ in CH₂Cl₂ | 0°C to r.t. | 24 hours | 85–90 | Chromatography |

| Trifluoromethoxylation | Phenol + CCl₄ + HF + BF₃ or S_NAr with NaH/Cu(I) | 100–150°C | 4–8 hours | 35–82 | Chromatography |

Research Findings and Optimization Notes

The choice of solvent is critical: polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reaction rates in nucleophilic substitution steps.

Temperature control during nitration and demethylation is essential to avoid decomposition or overreaction.

The use of boron tribromide for demethylation is preferred due to its selectivity and mild conditions compared to other demethylating agents.

The trifluoromethoxy group introduction remains the most challenging step, with ongoing research focusing on milder, more efficient catalytic systems to improve yields and regioselectivity.

Purity assessment by HPLC and NMR confirms the structural integrity and absence of side products, with typical purities exceeding 95% after chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted phenols or aromatic ethers.

Reduction: Formation of amino derivatives.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and inhibition due to its unique functional groups.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol with structurally related phenolic derivatives:

Key Comparisons:

Acidity and Electronic Effects: The target compound’s acidity is driven by the nitro and trifluoromethoxy groups, both strong electron-withdrawing substituents. In contrast, 4-(trifluoromethoxy)phenol lacks additional electron-withdrawing groups, resulting in lower acidity (pKa ~6–7) . The amino group in 4-amino-2-bromo-6-fluorophenol donates electrons, significantly reducing acidity compared to the nitro-containing analogs .

Reactivity: The nitro group in the target compound and 4-bromo-5-fluoro-2-nitrophenol facilitates electrophilic substitution, whereas the amino group in 4-amino-2-bromo-6-fluorophenol enables nucleophilic reactions . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the target compound more suitable for bioactive applications than analogs lacking CF₃O .

Crystallography and Hydrogen Bonding: Bromine-heavy analogs like 2,6-dibromo-4-(trifluoromethoxy)phenol are ideal for single-crystal X-ray studies due to bromine’s strong scattering power, a property leveraged in SHELX-based refinements . Hydrogen-bonding patterns () differ significantly: the target compound’s nitro and hydroxyl groups may form stronger intermolecular bonds compared to methoxy or amino-substituted derivatives .

Synthetic Challenges: Introducing the trifluoromethoxy group requires specialized fluorination reagents or coupling reactions, unlike simpler methoxy or hydroxy derivatives . Regioselective nitration in the presence of multiple substituents (e.g., Br, F) is a critical step in synthesizing the target compound, as seen in analogs like 4-bromo-5-fluoro-2-nitrophenol .

Biological Activity

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol (CAS No. 1644282-05-2) is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups, suggests that it may exhibit significant interactions with biological targets, making it a subject of interest for pharmacological studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₄N₁O₃ |

| Molecular Weight | 290.00 g/mol |

| CAS Number | 1644282-05-2 |

| Purity | ≥98% |

Antimicrobial Properties

Research indicates that halogenated phenolic compounds can possess antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, its structural analogs have demonstrated activity against Gram-positive and Gram-negative bacteria through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The incorporation of trifluoromethoxy and nitro groups in phenolic compounds has been linked to enhanced enzyme inhibition. For example, compounds with similar structures have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Preliminary docking studies suggest that this compound may interact with these enzymes through hydrogen bonding and hydrophobic interactions, potentially leading to anti-inflammatory effects.

Cytotoxicity Studies

In vitro studies on related phenolic compounds indicate varying degrees of cytotoxicity against cancer cell lines. For instance, similar compounds have been evaluated for their effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range. While specific cytotoxicity data for this compound is not available, its structural characteristics suggest potential anticancer activity that warrants further investigation.

Case Studies

-

Inhibition of COX Enzymes :

A study involving structurally related compounds demonstrated significant inhibition of COX-2 with IC50 values ranging from 10 to 20 μM. Given the structural similarities, it is plausible that this compound exhibits comparable inhibitory activity. -

Antimicrobial Activity :

A comparative analysis of halogenated phenols revealed broad-spectrum antimicrobial activity against both Staphylococcus aureus and Escherichia coli. This suggests that the introduction of bromine and fluorine atoms may enhance the antimicrobial efficacy of phenolic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.